
21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- is a porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring They play a crucial role in biological systems, such as in hemoglobin and chlorophyll
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin ring. The nitrophenyl and triphenyl groups are introduced through the use of corresponding substituted benzaldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin diones, while reduction can yield amino-substituted porphyrins.
Wissenschaftliche Forschungsanwendungen
21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: Employed in the development of sensors and materials for electronic applications.
Wirkmechanismus
The mechanism of action of 21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- involves its ability to interact with light and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can damage cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
21H,23H-Porphine, 5,10,15,20-tetrakis(4-carboxyphenyl)-: Known for its use in photodynamic therapy and as a catalyst.
21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)-: Used in electrocatalysis and hydrogen peroxide production.
Uniqueness
21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in specific reactions.
Eigenschaften
Molekularformel |
C44H29N5O2 |
|---|---|
Molekulargewicht |
659.7 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H29N5O2/c50-49(51)32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45,48H |
InChI-Schlüssel |
ZOYKPLGODAQGNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=CC=C9)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride](/img/structure/B12306430.png)
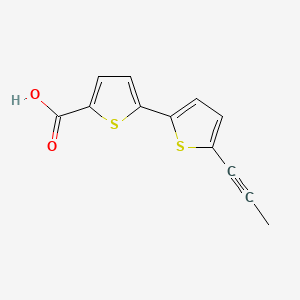

![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)
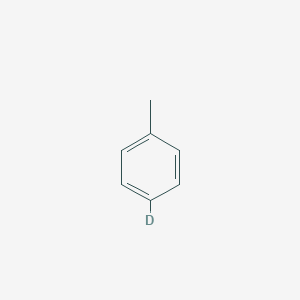

![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)

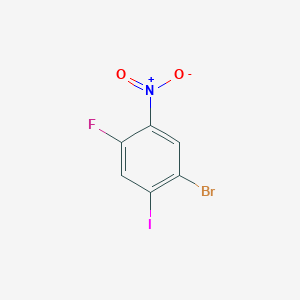
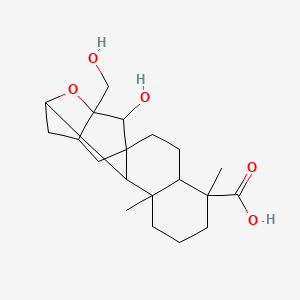
![7-Nitroimidazo[1,2-A]pyridin-8-OL](/img/structure/B12306492.png)
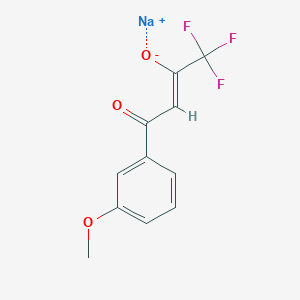
![(R)-N-((S)-1-(3',5'-Di-tert-butyl-4'-methoxy-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12306501.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12306519.png)
